3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol
Overview
Description
3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol: is a compound belonging to the class of flavonoids, which are known for their diverse biological activities. This compound is characterized by a benzopyran ring system with a hydroxyphenyl substituent, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol typically involves the condensation of appropriate phenolic compounds with benzopyran derivatives. One common method is the cyclization of 2-hydroxyacetophenone with 4-hydroxybenzaldehyde under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free methods and green chemistry approaches are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various substituted benzopyrans, quinones, and dihydro derivatives, each with distinct biological activities .
Scientific Research Applications
Chemistry: In chemistry, 3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol is used as a building block for synthesizing more complex molecules.
Biology: Biologically, this compound exhibits antioxidant properties, making it valuable in studies related to oxidative stress and cellular protection. It is also investigated for its potential anti-inflammatory and antimicrobial activities .
Medicine: In medicine, this compound is explored for its potential therapeutic effects. Its antioxidant properties are particularly relevant in the development of treatments for diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .
Industry: Industrially, this compound is used in the formulation of cosmetics and skincare products due to its antioxidant and anti-inflammatory properties. It is also a component in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol primarily involves its antioxidant activity. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It interacts with molecular targets such as enzymes involved in oxidative stress pathways and modulates their activity to exert its protective effects .
Comparison with Similar Compounds
Uniqueness: 3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol is unique due to its specific substitution pattern, which imparts distinct antioxidant and anti-inflammatory properties. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-12-5-1-10(2-6-12)14-8-4-11-3-7-13(17)9-15(11)18-14/h1-3,5-7,9,14,16-17H,4,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMLGIGHGPSEKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)OC1C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001218074 | |
Record name | 3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001218074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494-48-4 | |
Record name | 3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=494-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4',7-Flavandiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001218074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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